molecular formula C19H37NO7P2 B1219722 3-Azageranylgeranyl diphosphate CAS No. 150942-60-2

3-Azageranylgeranyl diphosphate

Cat. No.: B1219722
CAS No.: 150942-60-2
M. Wt: 453.4 g/mol
InChI Key: OEMBPHBKZPOPBN-NWLVNBMCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[METHYL-(5-GERANYL-4-METHYL-PENT-3-ENYL)-AMINO]-ETHYL-DIPHOSPHATE typically involves the reaction of geranyl pyrophosphate with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal complex, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[METHYL-(5-GERANYL-4-METHYL-PENT-3-ENYL)-AMINO]-ETHYL-DIPHOSPHATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler hydrocarbons .

Scientific Research Applications

2-[METHYL-(5-GERANYL-4-METHYL-PENT-3-ENYL)-AMINO]-ETHYL-DIPHOSPHATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[METHYL-(5-GERANYL-4-METHYL-PENT-3-ENYL)-AMINO]-ETHYL-DIPHOSPHATE involves its interaction with specific molecular targets, such as protein farnesyltransferase and geranylgeranyltransferase. These interactions facilitate the transfer of a geranyl-geranyl moiety to target proteins, which is essential for their proper functioning and localization within the cell .

Comparison with Similar Compounds

Similar Compounds

  • Geranyl pyrophosphate
  • Farnesyl pyrophosphate
  • Geranylgeranyl pyrophosphate

Uniqueness

2-[METHYL-(5-GERANYL-4-METHYL-PENT-3-ENYL)-AMINO]-ETHYL-DIPHOSPHATE is unique due to its specific structure and functional groups, which confer distinct biochemical properties and reactivity. Its ability to interact with specific enzymes and participate in various biochemical pathways sets it apart from other similar compounds .

Properties

CAS No.

150942-60-2

Molecular Formula

C19H37NO7P2

Molecular Weight

453.4 g/mol

IUPAC Name

2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethyl phosphono hydrogen phosphate

InChI

InChI=1S/C19H37NO7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13H,6-8,10,12,14-16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+

InChI Key

OEMBPHBKZPOPBN-NWLVNBMCSA-N

SMILES

CC(=CCCC(=CCCC(=CCCN(C)CCOP(=O)(O)OP(=O)(O)O)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CCN(C)CCOP(=O)(O)OP(=O)(O)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCN(C)CCOP(=O)(O)OP(=O)(O)O)C)C)C

Synonyms

3-azageranylgeranyl diphosphate
3-azageranylgeranyl diphosphate, ammonium salt

Origin of Product

United States

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